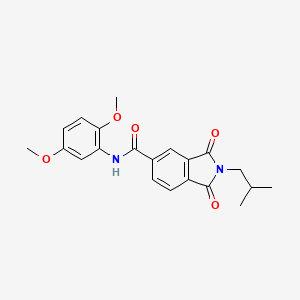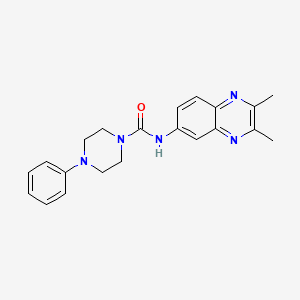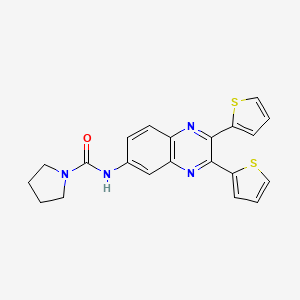![molecular formula C20H20ClNO5S B3664688 [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate](/img/structure/B3664688.png)
[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate
Übersicht
Beschreibung
[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate: is a complex organic compound that features a combination of aromatic rings, a morpholine moiety, and a carbothioyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Morpholine Derivative: The morpholine moiety can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Carbothioyl Group: This step involves the reaction of the morpholine derivative with a suitable thiocarbonyl reagent under controlled conditions.
Coupling with 3,4-Dimethoxybenzoic Acid: The final step involves the esterification of the intermediate with 3,4-dimethoxybenzoic acid, often using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or thioether.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Thiol or thioether derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of pharmaceuticals due to its unique structural features.
Medicine:
- Investigated for its potential as an anti-cancer agent or as part of drug delivery systems.
Industry:
- Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Pathways Involved: The exact pathways depend on the specific application but may include signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] benzoate: Similar structure but lacks the dimethoxy groups.
[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzamide: Similar structure but with an amide group instead of an ester.
Uniqueness:
- The presence of both the morpholine and carbothioyl groups in conjunction with the dimethoxybenzoate moiety makes this compound unique.
- Its structural complexity allows for diverse chemical reactivity and potential applications across various fields.
Eigenschaften
IUPAC Name |
[4-chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c1-24-17-5-3-13(11-18(17)25-2)20(23)27-16-6-4-14(21)12-15(16)19(28)22-7-9-26-10-8-22/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOSMYHHIWOJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C(=S)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,6-Dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate](/img/structure/B3664620.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B3664634.png)

![5-[(1-Benzyl-3,5-dimethylpyrazol-4-yl)iminomethyl]-1-(2,3-dimethylphenyl)-6-hydroxypyrimidine-2,4-dione](/img/structure/B3664656.png)
![N-(4-acetylphenyl)-2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3664670.png)
![N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3664676.png)
![ethyl 1-{[1-(3,5-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B3664681.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methylphenyl)-N~2~-cyclohexylglycinamide](/img/structure/B3664701.png)
![(5E)-3-(4-fluorobenzyl)-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)imidazolidine-2,4-dione](/img/structure/B3664703.png)
![(5E)-3-[(4-fluorophenyl)methyl]-5-[[1-[3-(trifluoromethyl)phenyl]pyrrol-2-yl]methylidene]imidazolidine-2,4-dione](/img/structure/B3664704.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2,6-dichlorobenzyl)-N-(pyridin-3-ylmethyl)glycinamide](/img/structure/B3664717.png)
